molecular formula C16H13F3N2O2S B2369732 2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole CAS No. 886923-39-3

2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole

Cat. No.: B2369732
CAS No.: 886923-39-3
M. Wt: 354.35
InChI Key: FSISUBHKLZISFA-UHFFFAOYSA-N
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Description

2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole is a complex organic compound featuring a benzimidazole core substituted with a methylsulfonyl group and a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole typically involves the condensation of appropriate diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts such as Cu2O can enhance the efficiency of the cyclization reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the benzimidazole core or the trifluoromethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core or the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include sulfone derivatives, reduced benzimidazole compounds, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the benzimidazole core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzimidazoles, benzoxazoles, and benzothiazoles. These compounds share structural similarities but differ in their specific substituents and functional groups.

Uniqueness

The combination of these groups can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methylsulfonyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2S/c1-24(22,23)15-20-13-7-2-3-8-14(13)21(15)10-11-5-4-6-12(9-11)16(17,18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSISUBHKLZISFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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